2-(4-Fluoro-6-methylpyridin-3-YL)ethanamine
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Overview
Description
2-(4-Fluoro-6-methylpyridin-3-yl)ethanamine is a chemical compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a fluoro group at the 4-position and a methyl group at the 6-position, with an ethanamine chain attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-6-methylpyridin-3-yl)ethanamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a boronic acid derivative of the desired pyridine and an appropriate halide under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-6-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding 2-(6-methylpyridin-3-yl)ethanamine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce de-fluorinated amines.
Scientific Research Applications
2-(4-Fluoro-6-methylpyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-6-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity. The ethanamine chain allows for interactions with amino acid residues in the active site of enzymes or receptors, potentially leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)ethanamine: Lacks the fluoro group, which can affect its reactivity and binding properties.
2-(6-Methylpyridin-3-yl)ethanamine: Similar structure but without the fluoro substitution, leading to different chemical and biological properties.
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone: Contains additional functional groups that can alter its applications and reactivity.
Uniqueness
The presence of the fluoro group in 2-(4-Fluoro-6-methylpyridin-3-yl)ethanamine makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a valuable scaffold in medicinal chemistry and other research areas.
Properties
Molecular Formula |
C8H11FN2 |
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Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(4-fluoro-6-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-4-8(9)7(2-3-10)5-11-6/h4-5H,2-3,10H2,1H3 |
InChI Key |
QHTVCCNSXDVEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CCN)F |
Origin of Product |
United States |
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